N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Description
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H13N7O2S2 and its molecular weight is 387.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as BAY-876, is the glucose transporter GLUT1 . GLUT1 is responsible for the facilitated transport of glucose across the plasma membranes of mammalian cells .
Mode of Action
BAY-876 acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby preventing the uptake of glucose into cells . This results in a decrease in cellular glucose levels, which can affect various cellular processes that rely on glucose for energy .
Biochemical Pathways
By inhibiting GLUT1, BAY-876 affects the glucose metabolism pathway . This pathway is crucial for providing energy to cells. When GLUT1 is inhibited, glucose cannot be transported into cells, leading to a decrease in intracellular glucose. This can lead to a reduction in the production of ATP, the main energy currency of cells, and affect other downstream processes that rely on glucose .
Pharmacokinetics
It is known that the compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects
Result of Action
The inhibition of GLUT1 by BAY-876 leads to a decrease in cellular glucose levels . This can have various effects at the molecular and cellular levels, including a reduction in energy production and potentially affecting cell growth and proliferation. The specific effects would likely depend on the cell type and the metabolic context.
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O2S2/c1-22-9-10(7-18-22)14-12(16-5-6-17-14)8-19-26(23,24)13-4-2-3-11-15(13)21-25-20-11/h2-7,9,19H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFUIKPXRJOQCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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